BenchChemオンラインストアへようこそ!

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Medicinal Chemistry VAP-1 Inhibition Structure-Activity Relationship

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine (CAS 1699601-17-6) is a heterocyclic compound characterized by a 2-aminoimidazole core N-alkylated with a 2-methylthiazole moiety via a methylene bridge. Its molecular formula is C8H10N4S and molecular weight is 194.26 g/mol.

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
Cat. No. B13324233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)CN2C=CN=C2N
InChIInChI=1S/C8H10N4S/c1-6-11-4-7(13-6)5-12-3-2-10-8(12)9/h2-4H,5H2,1H3,(H2,9,10)
InChIKeySDMCYKDLFXFXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine: A Strategic Thiazole-Imidazole Building Block for Medicinal Chemistry


1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine (CAS 1699601-17-6) is a heterocyclic compound characterized by a 2-aminoimidazole core N-alkylated with a 2-methylthiazole moiety via a methylene bridge . Its molecular formula is C8H10N4S and molecular weight is 194.26 g/mol . The compound serves as a key synthetic intermediate in the development of bioactive molecules, most notably as a structural precursor to potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for diabetic macular edema [1]. Its dual heterocyclic architecture provides distinct nucleophilic and hydrogen-bonding capabilities, making it a versatile scaffold for generating focused libraries of enzyme inhibitors.

Procurement Precision: Why Simple 2-Aminoimidazole Analogs Cannot Substitute for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine in Key Research Workflows


Generic substitution with other 2-aminoimidazole or thiazole isomers is not chemically or functionally equivalent for this specific compound. The precise regioisomeric attachment—a 2-methyl group on the thiazole ring linked via the 5-position methylene bridge to the 1-position of the 2-aminoimidazole—defines its unique chemical reactivity and pharmacological trajectory. Data from the VAP-1 inhibitor program demonstrates that subtle changes in this linker and substitution pattern lead to dramatic shifts in biological potency; for example, the absence of the methyl group or alteration of the linker length rendered related compounds inactive against human VAP-1 (IC50 >100 µM vs 0.019 µM for the optimized derivative) [1]. Therefore, using a regioisomer like 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine or the de-methylated analog will result in a structurally divergent scaffold that is not validated for the synthesis of the same bioactive leads, risking project reproducibility and derailing structure-activity relationship (SAR) campaigns .

Differentiation Evidence: Quantifying the Unique Position of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine


Regioisomeric Specificity: The 5-ylmethyl Linker is Critical for Downstream Biological Potency

The target compound's specific regioisomeric connection is the cornerstone of its value proposition. The VAP-1 inhibitor program established that a 5-ylmethyl-thiazole linker is the optimal regioisomer for developing potent inhibitors. The lead compound 37b, derived from this structural family, achieved a human VAP-1 IC50 of 0.019 µM and a rat VAP-1 IC50 of 0.0051 µM. In contrast, early leads with different linkers or substitution patterns (such as compound 2, which lacked this optimized anchor) showed significantly weaker human activity (IC50 = 0.23 µM for compound 2 vs. 0.019 µM for 37b) [1]. While the target compound is a des-acetamido precursor, it is the validated starting point for the 37b synthesis series. Using a 4-ylmethyl or 2-ylmethyl regioisomer (e.g., CAS 1566668-16-3 or 1857250-61-3) would produce an entirely different chemical entity not present in the intellectual property space of the most potent VAP-1 inhibitors . This region-chemistry is non-negotiable for labs replicating or extending the 37b chemical series.

Medicinal Chemistry VAP-1 Inhibition Structure-Activity Relationship

Functional Group Purity: The 2-Amino Substituent Enables Direct Diversification into Potent Amide Derivatives

The free 2-amino group on the imidazole ring of the target compound is an essential functional handle for rapid diversification, specifically for forming the acetamidothiazole pharmacophore present in the optimized VAP-1 inhibitor 37b. The transformation of the target compound's primary amine to the corresponding amide is a pivotal step. The high efficiency of this transformation is critical; the subsequent compound 37b demonstrated exceptional selectivity for VAP-1 over other amine oxidases (MAO-A/B) with greater than 580-fold selectivity [1]. Analogs where the amine is replaced or capped (e.g., piperazine variants like CAS 52319808) lack this nucleophilic amine and cannot be directly converted to the pharmacologically relevant acetamidothiazole series through a simple amidation. The quantitative data on the final drug molecule underscores the value of the synthetic intermediate's purity and correct functional group placement. Commercial vendor datasheets indicate the target compound is typically supplied at 95% purity, a critical specification for ensuring high-yield downstream synthetic transformations .

Synthetic Methodology Medicinal Chemistry Derivatization

Patent-Linked Scaffold: Purity and Identity are Crucial for Freedom-to-Operate (FTO) Assurance

The compound's structural motif is explicitly linked to the intellectual property landscape of VAP-1 inhibitors. The precursor compound 19 (a close analog of the target) and the final lead 37b are central to patent claims for treating diabetic macular edema. In the published SAR, compound 19 showed human VAP-1 IC50 of 32 µM, providing a baseline for the series. The optimized lead 37b achieved a human VAP-1 IC50 of 0.019 µM. This represents a ~1684-fold improvement from the series' starting point [1]. For organizations engaged in drug discovery or generic development, using the exact building block specified in the patent literature is essential. Impure or misidentified material (e.g., a different regioisomer) could lead to infringement risks or nullify patent protection strategies, as the synthetic path and final compound are defined by the specific starting material. The high purity (95%) offered by reputable vendors provides the critical analytical quality control needed for IP-sensitive work .

Intellectual Property Drug Development Procurement Compliance

High-Impact Application Scenarios for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine


VAP-1 Inhibitor Drug Discovery and Lead Optimization

The compound is the validated synthetic entry point for generating the most potent VAP-1 inhibitors reported to date. As demonstrated in the lead compound 37b (human IC50 = 0.019 µM), this scaffold is central to achieving the sub-nanomolar potency and >580-fold selectivity required for clinical candidates targeting diabetic macular edema [1]. Labs focusing on amine oxidase-related pathologies should prioritize this specific regioisomer to ensure alignment with published SAR and patent space.

Focused Library Synthesis for Selectivity Profiling

The free 2-amino group and the methylthiazole moiety allow for controlled, divergent synthesis of compound libraries to profile against other amine oxidases (MAO-A, MAO-B). The reference data for 37b shows that while it is a potent VAP-1 inhibitor (IC50 0.019 µM), it has significantly weaker activity against MAO-B (IC50 11 µM) and is completely inactive against MAO-A (IC50 >100 µM) [1]. This establishes a 580-fold selectivity window. Researchers can use the target compound as the core scaffold to systematically modify peripheral groups and map the selectivity determinants against these related enzymes.

Chemical Biology and Target Engagement Studies

For probe development, the compound can be further derivatized to create photoaffinity labels or fluorescent probes. The proven in vivo activity of its derivative, 37b, which markedly inhibited ocular permeability in STZ-induced diabetic rats after oral administration at 10 mg/kg, validates the scaffold's pharmacokinetic suitability and target engagement in live animal models [1]. This provides a strong foundation for using the target compound in the design of chemical biology tools requiring in vivo robustness.

Process Chemistry and Scale-Up for Preclinical Development

The compound's relatively simple structure (MW 194.26) and the commercial availability of high-purity material (95% from vendors like Leyan and AKSi) make it an ideal starting point for process chemistry optimization . The synthetic pathway to the advanced intermediate 37b involves a well-characterized series of steps (Wittig reaction, hydrogenation, hydrolysis, amidation) starting from an aldehyde derivative, suitable for scale-up and kilogram-level synthesis in a GLP environment [1].

Quote Request

Request a Quote for 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.